molecular formula C20H26N2O3 B2854688 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide CAS No. 2034431-34-8

6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide

Cat. No.: B2854688
CAS No.: 2034431-34-8
M. Wt: 342.439
InChI Key: LKTKFCZJCIDCSN-UHFFFAOYSA-N
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Description

6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tert-butoxyethoxy group: This can be achieved through the reaction of tert-butyl alcohol with ethylene oxide under basic conditions.

    Nicotinamide derivative synthesis: The nicotinamide core is synthesized from nicotinic acid through amidation reactions.

    Coupling reactions: The final step involves coupling the tert-butoxyethoxy group with the nicotinamide derivative using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)pyridine
  • 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)benzamide

Uniqueness

6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide is unique due to its specific structural features, such as the nicotinamide core and the tert-butoxyethoxy group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-(1-phenylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-15(16-8-6-5-7-9-16)22-19(23)17-10-11-18(21-14-17)24-12-13-25-20(2,3)4/h5-11,14-15H,12-13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTKFCZJCIDCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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